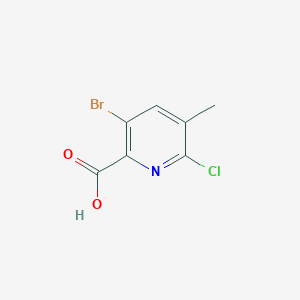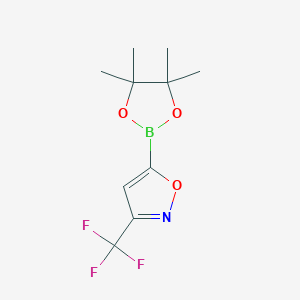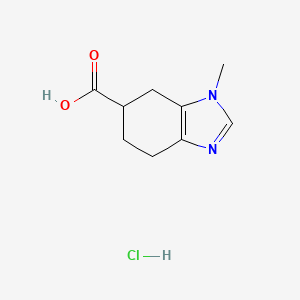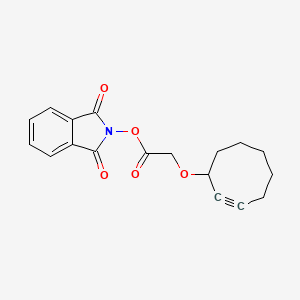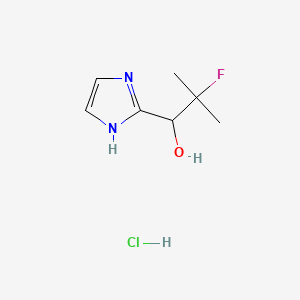
2-fluoro-1-(1H-imidazol-2-yl)-2-methylpropan-1-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-fluoro-1-(1H-imidazol-2-yl)-2-methylpropan-1-ol hydrochloride is a synthetic compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-1-(1H-imidazol-2-yl)-2-methylpropan-1-ol hydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Hydroxylation and Methylation: The hydroxyl and methyl groups can be introduced through standard organic synthesis techniques, such as Grignard reactions or alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts .
Analyse Chemischer Reaktionen
Types of Reactions
2-fluoro-1-(1H-imidazol-2-yl)-2-methylpropan-1-ol hydrochloride can undergo various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-fluoro-1-(1H-imidazol-2-yl)-2-methylpropan-1-ol hydrochloride has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-fluoro-1-(1H-imidazol-2-yl)-2-methylpropan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The fluorine atom can enhance the compound’s binding affinity and selectivity for its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-imidazole: The parent compound of the imidazole family, known for its broad range of biological activities.
2-methyl-1H-imidazole: A methyl-substituted imidazole with similar properties but lacking the fluorine and hydroxyl groups.
2-fluoro-1H-imidazole: A fluorine-substituted imidazole with similar properties but lacking the methyl and hydroxyl groups.
Uniqueness
2-fluoro-1-(1H-imidazol-2-yl)-2-methylpropan-1-ol hydrochloride is unique due to the combination of the fluorine, methyl, and hydroxyl groups, which can enhance its chemical reactivity, binding affinity, and selectivity for specific targets. This makes it a valuable compound for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C7H12ClFN2O |
|---|---|
Molekulargewicht |
194.63 g/mol |
IUPAC-Name |
2-fluoro-1-(1H-imidazol-2-yl)-2-methylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C7H11FN2O.ClH/c1-7(2,8)5(11)6-9-3-4-10-6;/h3-5,11H,1-2H3,(H,9,10);1H |
InChI-Schlüssel |
UCYMHZOYXGKKNB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(C1=NC=CN1)O)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((5-Amino-6-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide](/img/structure/B15299316.png)
![{5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B15299332.png)
![(1R,5S,7s)-3-[(tert-butoxy)carbonyl]-9-oxa-3-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B15299335.png)
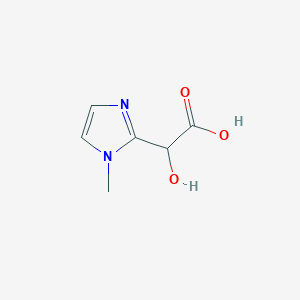
![4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B15299338.png)
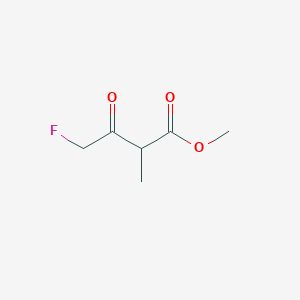

![3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(ethylamino)propanoic acid](/img/structure/B15299363.png)


